1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone is a synthetic organic compound that features both an oxazepane and an oxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone typically involves the formation of the oxazepane and oxazole rings through cyclization reactions. Common starting materials might include amino alcohols and carboxylic acids, which undergo cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity of the compound, which could include inhibition or activation of specific proteins.
Comparison with Similar Compounds
Similar Compounds
1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanol: Similar structure but with an alcohol group.
1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)amine: Similar structure but with an amine group.
Uniqueness
1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone is unique due to its specific combination of oxazepane and oxazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-10(8-9-4-7-14-11-9)12-5-2-1-3-6-15-12/h4,7H,1-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDFHIUCFGEQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)C(=O)CC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.